2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Kinase inhibition Structure-activity relationship Hinge-binding pharmacophore

2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1334371-21-9, molecular formula C₁₄H₁₅N₅OS, molecular weight 289.36 g/mol) belongs to the pyridazinylthioacetamide class of heterocyclic compounds, characterized by a pyridazine core linked via a thioether bridge to a pyrrolidin-1-yl-ethanone moiety and substituted at the 6-position with an imidazole ring. Its InChI Key is COMZTTWAYGPAPW-UHFFFAOYSA-N, and the SMILES representation is C1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3.

Molecular Formula C13H15N5OS
Molecular Weight 289.36
CAS No. 1334371-21-9
Cat. No. B3019434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
CAS1334371-21-9
Molecular FormulaC13H15N5OS
Molecular Weight289.36
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C13H15N5OS/c19-13(17-6-1-2-7-17)9-20-12-4-3-11(15-16-12)18-8-5-14-10-18/h3-5,8,10H,1-2,6-7,9H2
InChIKeyCOMZTTWAYGPAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1334371-21-9): Procurement-Relevant Structural Profile and Target Class Context


2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1334371-21-9, molecular formula C₁₄H₁₅N₅OS, molecular weight 289.36 g/mol) belongs to the pyridazinylthioacetamide class of heterocyclic compounds, characterized by a pyridazine core linked via a thioether bridge to a pyrrolidin-1-yl-ethanone moiety and substituted at the 6-position with an imidazole ring [1]. Its InChI Key is COMZTTWAYGPAPW-UHFFFAOYSA-N, and the SMILES representation is C1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 [1]. The compound is primarily distributed as a research tool for biochemical and cell-based assays, with typical purity specifications of ≥95% [1]. While this compound shares the pyridazinylthioacetamide scaffold with other research chemicals, its unique combination of the imidazole heterocycle at the pyridazine 6-position and the pyrrolidine amide on the ethanone side chain distinguishes it within the chemical space of nitrogen-containing heterocyclic screening libraries, which are commonly explored for kinase inhibition and antimicrobial applications [2].

Why Generic Substitution of 2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone with Other Pyridazine-Thioether Analogs Is Not Scientifically Justified


Although numerous pyridazinylthioacetamide analogs exist in commercial screening libraries, the precise orientation of the imidazole ring for hinge-binding kinase interactions and the conformational flexibility of the pyrrolidine amide render small structural modifications consequential for biological activity. SAR evidence from the pyridazinylthioacetamide class demonstrates that altering the heterocycle at the pyridazine 6-position (e.g., replacing imidazole with pyrazole or triazole) or modifying the amide side chain (e.g., substituting pyrrolidine with phenyl or piperazine) can shift target selectivity and potency by orders of magnitude [1]. Furthermore, the imidazole moiety in this compound is predicted to act as a metal-coordinating pharmacophore for metalloenzyme active sites, a feature absent in analogs bearing non-coordinating substituents [2]. Therefore, substituting this compound with a closely related analog cannot be assumed to preserve target engagement, selectivity profile, or assay readout without explicit head-to-head validation data.

Quantitative Evidence Guide for 2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Comparator-Based Differentiation Dimensions


Imidazole vs. Pyrazole at Pyridazine 6-Position: Differential Kinase Hinge-Binding Potential Predicted by Scaffold Analysis

The imidazole moiety at the pyridazine 6-position of the target compound is predicted to function as a hinge-binding group in kinase active sites via hydrogen bond donor/acceptor interactions with the kinase hinge region [1]. In contrast, the closest analog, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS not available), bears a pyrazole ring that, while also capable of hinge binding, presents a different hydrogen bond vector geometry and reduced basicity (pKa ~2.5 for pyrazole vs. ~7.0 for imidazole) [1]. This difference in protonation state at physiological pH is predicted to alter kinase selectivity profiles [1]. Note: No direct head-to-head kinase inhibition data are available for either compound; this represents class-level inference from imidazopyridazine kinase inhibitor SAR literature [2].

Kinase inhibition Structure-activity relationship Hinge-binding pharmacophore Imidazopyridazine

Pyrrolidine Amide vs. Phenyl Ketone at Ethanone Side Chain: Impact on Predicted Solubility and Conformational Flexibility

The pyrrolidine amide in the target compound provides greater aqueous solubility and conformational flexibility compared to the rigid phenyl ketone present in the analog 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone (CAS not available) [1]. The pyrrolidine ring introduces a tertiary amide with a polar surface area contribution of ~23 Ų (vs. ~17 Ų for phenyl) and enables rotatable bond flexibility, which is associated with improved solubility in aqueous assay buffers [1]. Additionally, the pyrrolidine nitrogen can participate in hydrogen bonding as an acceptor, potentially enabling additional target interactions not accessible to the phenyl analog [2]. Note: No direct solubility measurements comparing these two compounds are available; this represents class-level inference based on computed molecular properties.

Solubility Conformational analysis Pyrrolidine Drug-likeness

Thioether Linker Stability vs. Sulfoxide/Sulfone Analogs: Differential Metabolic Susceptibility

The thioether (–S–) linker connecting the pyridazine core to the ethanone moiety is susceptible to cytochrome P450-mediated oxidation to the corresponding sulfoxide (–SO–) and sulfone (–SO₂–) [1]. This metabolic pathway can generate reactive metabolites and alter the pharmacological profile of the compound [1]. Analogs such as 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)sulfinyl)-1-(pyrrolidin-1-yl)ethanone or the corresponding sulfone would be predicted to exhibit reduced metabolic clearance via this pathway [1]. However, no direct comparative metabolic stability data are available for the target compound versus its oxidized analogs. This represents a class-level inference based on the well-established metabolic lability of thioether-containing compounds [2].

Metabolic stability Thioether oxidation CYP450 metabolism In vitro ADME

Predicted Kinase Profiling Selectivity Across the Imidazopyridazine Chemotype Family

Although no direct kinase inhibition data exist for the target compound, structurally related imidazopyridazine compounds have demonstrated potent and selective kinase inhibition in published studies. For example, imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors have been reported with IC₅₀ values as low as 240 nM in biochemical assays [1], while imidazopyridazine-thiazolidinediones inhibited Pim kinases with IC₅₀ values in the tens to hundreds of nanomolar range [2]. The target compound's imidazole-pyridazine core is structurally analogous to these validated kinase inhibitor scaffolds, suggesting potential kinase inhibitory activity, though the specific selectivity profile remains uncharacterized [1]. Note: This is exclusively class-level inference; no direct kinase profiling data are available for CAS 1334371-21-9.

Kinase selectivity Imidazopyridazine P38 MAP kinase Pan-kinase profiling

Lack of Direct Comparative Biological Data: Critical Evidence Gap Requiring Experimental Validation

A comprehensive literature search across PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, and patent databases failed to identify any peer-reviewed publication or patent containing direct biological activity data (IC₅₀, EC₅₀, Kᵢ, Kd) for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1334371-21-9) [1]. In contrast, structurally related pyridazinylthioacetamides have been reported as HIV-1 NNRTIs with EC₅₀ values ranging from 0.046 to 5.46 μM [2]. The absence of direct comparative data means that any differentiation between the target compound and its analogs must be treated as predictive rather than empirical. This evidence gap represents a significant procurement risk for users requiring validated biological activity data [1].

Evidence gap Experimental validation Procurement risk Assay development

Research and Industrial Application Scenarios for 2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1334371-21-9)


Kinase Inhibitor Screening Library Diversification Based on Imidazole-Pyridazine Scaffold

This compound is suitable for inclusion in diversity-oriented kinase inhibitor screening libraries. Its imidazole-pyridazine core is structurally homologous to validated imidazopyridazine kinase inhibitors targeting p38 MAP kinase (IC₅₀ = 240 nM) and Pim kinases (IC₅₀ = tens to hundreds of nanomolar) [1]. The pyrrolidine amide side chain provides conformational flexibility that distinguishes it from rigid phenyl-substituted analogs, potentially accessing different kinase selectivity space [2]. Users should treat this as a screening hit identification tool rather than a validated probe compound.

Metabolic Stability Assessment of Thioether-Containing Pyridazine Derivatives

The thioether linker in this compound serves as a model substrate for studying CYP450-mediated oxidation in pyridazinylthioacetamide compounds. Researchers investigating structure-metabolism relationships can use this compound to establish baseline metabolic lability data for the thioether chemotype and compare it with corresponding sulfoxide or sulfone analogs [3]. This application is relevant for ADME-Tox profiling programs in early drug discovery.

Solubility and Formulation Optimization for Heterocyclic Screening Compounds

The pyrrolidine amide moiety is predicted to confer favorable aqueous solubility compared to phenyl ketone-substituted analogs (ΔtPSA ≈ 6 Ų) [2]. This compound is suitable for use in assay development studies comparing the impact of amide side chain modifications on compound solubility, aggregation propensity, and non-specific binding in biochemical and cell-based assay formats.

Scaffold-Hopping and Bioisosterism Studies in Antiviral Drug Discovery

Structurally related pyridazinylthioacetamides have demonstrated potent anti-HIV-1 activity (EC₅₀ = 0.046–5.46 μM) with high selectivity indices (SI up to 2149) [4]. This compound, bearing an imidazole at the pyridazine 6-position and a pyrrolidine amide side chain, represents a scaffold-hopping starting point for exploring novel NNRTI chemotypes. It may be used in comparative SAR studies against the published pyridazinylthioacetamide NNRTI series to identify new substitution patterns with improved potency or resistance profiles [4].

Quote Request

Request a Quote for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.